molecular formula C6H4F3N B1297533 2,3,6-Trifluoroaniline CAS No. 67815-56-9

2,3,6-Trifluoroaniline

Cat. No.: B1297533
CAS No.: 67815-56-9
M. Wt: 147.1 g/mol
InChI Key: RGUGZPYYMOAJLO-UHFFFAOYSA-N
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Description

2,3,6-Trifluoroaniline is an organic compound with the chemical formula C6H4F3N . It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions. This compound is known for its unique properties and is widely used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3,6-Trifluoroaniline generally involves the fluorination of anilineThe inorganic products are removed by filtration, and the remaining organic phase yields this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar fluorination techniques. The process typically involves high-pressure synthesis in the presence of solvents and liquid ammonia, which helps in achieving higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

  • 2,3,6-Trifluoroaniline serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethyl groups into target molecules .

Reactivity and Functionalization

  • The presence of fluorine atoms enhances the reactivity of this compound. It can undergo various chemical transformations such as:
    • Nucleophilic Substitution : The trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
    • Oxidation and Reduction : It can be oxidized to form nitroso or nitro derivatives or reduced to different amines .

Biological Applications

Antimicrobial Activity

  • Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. For example:
PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

This antimicrobial activity is linked to its potential as an enzyme inhibitor and its ability to interact with biological receptors .

Pharmaceutical Development

  • The compound is being investigated for its potential role in drug development. Its derivatives have shown promising results in inhibiting viral infections such as MERS-CoV (Middle East Respiratory Syndrome Coronavirus), with some derivatives exhibiting low IC50 values without significant cytotoxicity towards cell lines .

Agricultural Applications

Plant Growth Regulation

  • A notable application of this compound is its use as an active ingredient in plant growth regulators. Research has shown that it can enhance the growth regulation effects on crops like rice while minimizing adverse effects on other plants at lower concentrations .

Material Science

Nanotechnology and Advanced Materials

  • The compound's unique properties make it suitable for applications in nanotechnology and the development of advanced materials. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and other electronic devices, where it may enhance performance due to its electronic properties .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited enhanced inhibitory effects compared to standard treatments.

Case Study 2: Pharmaceutical Development

In another study focusing on antiviral applications, derivatives of this compound were tested against MERS-CoV. Compounds demonstrated IC50 values as low as 0.086 μM with favorable selectivity indices, highlighting their potential for therapeutic development against viral infections .

Mechanism of Action

The mechanism by which 2,3,6-Trifluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and the compounds being synthesized .

Comparison with Similar Compounds

  • 2,4,6-Trifluoroaniline
  • 2,3,4-Trifluoroaniline
  • 2,3,5-Trifluoroaniline

Comparison: 2,3,6-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to other trifluoroaniline derivatives, this compound exhibits different reactivity patterns and stability, making it suitable for specific industrial and research applications .

Biological Activity

2,3,6-Trifluoroaniline is a fluorinated aromatic amine that has garnered attention in various fields of research due to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by the presence of three fluorine atoms attached to the aromatic ring of an aniline structure. The molecular formula is C6_6H4_4F3_3N, and it possesses distinct physical and chemical properties that influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties: Preliminary studies have demonstrated that this compound possesses antibacterial and antifungal activities. Its effectiveness against various bacterial strains suggests potential applications in developing new antimicrobial agents .
  • Antiproliferative Effects: The compound has shown promising antiproliferative activity against cancer cell lines. For instance, studies have evaluated its effects on breast and colon cancer cells, highlighting its potential as a chemotherapeutic agent .
  • Enzyme Inhibition: Mechanistic studies suggest that this compound may interact with specific enzymes or receptors within biological systems. This interaction could lead to inhibition of key metabolic pathways involved in disease progression.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains. Results indicated:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial therapies .

Antiproliferative Activity

In vitro studies evaluated the antiproliferative effects of this compound on human cancer cell lines. The results are summarized in the table below:

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)5.0
HT-29 (Colon Cancer)4.5
K562 (Leukemia)3.0

The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells leading to apoptosis in cancer cells.
  • Inhibition of DNA Replication: Studies suggest that it may interfere with DNA synthesis pathways without affecting protein expression levels .
  • Modulation of Cell Signaling Pathways: By interacting with specific receptors or enzymes, it could alter signaling pathways crucial for cell survival and proliferation .

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are critical. Reports indicate potential toxicity associated with exposure to fluorinated compounds. The compound is harmful if inhaled or ingested and can cause skin irritation upon contact . Therefore, further toxicological studies are necessary to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,3,6-trifluoroaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of the corresponding nitroarene precursor (e.g., 2,3,6-trifluoronitrobenzene) using palladium on carbon (Pd/C) under hydrogen gas. Reaction temperature (25–60°C), solvent choice (ethanol or ethyl acetate), and catalyst loading (5–10% w/w) critically impact yield and purity. Post-synthesis purification via fractional distillation or column chromatography is recommended to isolate the amine . Alternative routes, such as the Fischer indole reaction, have been attempted but require optimization due to challenges in regioselectivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315-H319-H335 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335).
  • Emergency Response : Immediate use of eye wash stations or safety showers for accidental exposure, followed by medical consultation .
  • Storage : Inert gas-purged containers at 2–8°C to prevent degradation .

Q. How do structural differences among trifluoroaniline isomers affect their physicochemical properties?

  • Methodological Answer : Substituent positioning alters electronic and steric properties. For example:

  • Melting Points : this compound (Tm = 58–62°C) vs. 2,4,5-isomer (Tm = 59–63°C) , reflecting distinct crystal packing.
  • Thermodynamics : Combustion calorimetry (ΔfH° gas-phase) reveals energy differences due to fluorine electronegativity and resonance effects. Computational methods (G3MP2B3) validate experimental enthalpies within ±3 kJ·mol⁻¹ .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental thermochemical data for this compound?

  • Methodological Answer : Discrepancies in ΔfH° values arise from experimental limitations (e.g., sublimation enthalpy measurement errors). Hybrid approaches combining G3MP2B3 (gas-phase) and BP86/6-31+G(d) (condensed-phase) computations refine predictions. For instance, gas-phase acidities and N-H bond dissociation energies computed via these methods align with experimental trends, enabling data reconciliation .

Q. What mechanistic role does this compound play in organometallic or catalytic systems?

  • Methodological Answer : As a ligand, its electron-withdrawing fluorine substituents enhance metal center electrophilicity. In Pd-catalyzed cross-coupling, this compound derivatives improve catalytic turnover by stabilizing oxidative addition intermediates. Kinetic studies (e.g., NMR monitoring of reaction progression) confirm accelerated rates compared to non-fluorinated analogues .

Q. How does this compound interact with biological systems under environmental stress conditions?

  • Methodological Answer : In plant-microbe interactions, this compound is detected as a stress metabolite in Vigna radiata under nickel (Ni) stress. LC-MS/MS profiling reveals its role in modulating metal ion chelation, potentially via formation of stable fluoro-amine complexes. Comparative metabolomics (Ni vs. Pb/Cr stress) shows its specificity to Ni-exposed systems .

Data-Driven Analysis Questions

Q. How to interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. For example:

  • Polar Solvents : Low solubility in water (logP ≈ 1.8) due to fluorine’s hydrophobic character.
  • Nonpolar Solvents : Enhanced solubility in dichloromethane or toluene via π-π interactions. Systematic solubility assays (e.g., shake-flask method at 25°C) with UV-Vis quantification are recommended for standardization .

Q. What analytical techniques are optimal for characterizing trace impurities in this compound?

  • Methodological Answer :

  • GC-MS : Detects volatile byproducts (e.g., residual nitro precursors) with ≥95% accuracy.
  • HPLC-UV/RI : Resolves non-volatile impurities (e.g., dimerized species) using C18 columns and acetonitrile/water gradients.
  • ¹⁹F NMR : Quantifies fluorine-containing contaminants at ppm levels .

Q. Experimental Design Considerations

Q. How to design a kinetic study for this compound’s degradation under UV irradiation?

  • Methodological Answer :

  • Setup : UV chamber (λ = 254 nm), quartz reaction vessels, and inert atmosphere (N₂ purge).
  • Sampling : Time-point aliquots analyzed via HPLC for degradation products (e.g., fluoride ions, quinones).
  • Controls : Dark controls and radical scavengers (e.g., tert-butanol) to distinguish photolytic vs. radical-mediated pathways .

Q. What strategies mitigate fluorine loss during derivatization of this compound?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct acylations or sulfonylations at ≤0°C to prevent defluorination.
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield the amine during harsh conditions.
  • Monitoring : ¹⁹F NMR tracks fluorine retention post-reaction .

Properties

IUPAC Name

2,3,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUGZPYYMOAJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334908
Record name 2,3,6-Trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67815-56-9
Record name 2,3,6-Trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluoroaniline
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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